5-(4-methanesulfonylpiperazine-1-carbonyl)-1-phenyl-1H-1,3-benzodiazole
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Overview
Description
5-(4-Methanesulfonylpiperazine-1-carbonyl)-1-phenyl-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodiazole ring, a phenyl group, and a methanesulfonylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methanesulfonylpiperazine-1-carbonyl)-1-phenyl-1H-1,3-benzodiazole typically involves multiple steps. One common method starts with the preparation of 1-methanesulfonyl-piperazine, which is then reacted with carbonic acid ditrichloromethyl ester (triphosgene) in the presence of pyridine and dichloromethane at 0°C. The reaction mixture is gradually warmed to room temperature and stirred overnight. The organic phase is then washed with water, dried over sodium sulfate, and purified by flash chromatography to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methanesulfonylpiperazine-1-carbonyl)-1-phenyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The benzodiazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonyl group would yield sulfone derivatives, while reduction of the carbonyl group would produce alcohol derivatives.
Scientific Research Applications
5-(4-Methanesulfonylpiperazine-1-carbonyl)-1-phenyl-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-methanesulfonylpiperazine-1-carbonyl)-1-phenyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The methanesulfonylpiperazine moiety is known to bind to certain receptors or enzymes, modulating their activity. The benzodiazole ring can also interact with various biological pathways, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
1-Piperazinecarbonyl chloride, 4-(methylsulfonyl): Shares the methanesulfonylpiperazine moiety but lacks the benzodiazole ring.
Trifluoromethylpyridines: These compounds have similar applications in agrochemicals and pharmaceuticals but differ in their core structure.
Uniqueness
5-(4-Methanesulfonylpiperazine-1-carbonyl)-1-phenyl-1H-1,3-benzodiazole is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-(1-phenylbenzimidazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-27(25,26)22-11-9-21(10-12-22)19(24)15-7-8-18-17(13-15)20-14-23(18)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGNHFRZNVZEOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)N(C=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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